1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
1-Isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole derivative characterized by an isobutyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid moiety at the C5 position of the pyrazole ring.
The nitro group at C4 introduces strong electron-withdrawing effects, which may influence reactivity in further functionalization or interactions with biological targets.
Properties
IUPAC Name |
2-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)4-10-7(8(12)13)6(3-9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMOLOVKSSEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction results in the formation of pyrazoles through a condensation process . Another method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs large-scale synthetic methods that utilize readily available starting materials and efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use as an anticancer and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The isobutyl group in the target compound increases steric bulk compared to methyl or ethyl groups in analogues, which may hinder crystallization or enzymatic binding . The nitro group’s position (C4 vs. C5) significantly alters electronic distribution. For example, 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid (NO₂ at C5) exhibits reduced similarity (0.84) to the target compound compared to 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (0.90) .
Physicochemical Properties :
- Lipophilicity (logP) increases with larger alkyl substituents (isobutyl > propyl > ethyl > methyl), impacting solubility and bioavailability.
- The carboxylic acid moiety ensures moderate aqueous solubility, but nitro groups may reduce stability under basic conditions .
Biological Activity
1-Isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by a five-membered ring structure containing nitrogen atoms, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis and death.
- Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes, reducing inflammation in various models.
These mechanisms suggest a multifaceted role in modulating biological processes, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In animal models, it showed a reduction in inflammation markers and pain relief comparable to standard anti-inflammatory drugs such as diclofenac. Specific IC50 values indicate its potency in inhibiting COX enzymes, crucial for inflammatory pathways .
Anticancer Potential
The pyrazole derivatives are known for their anticancer activities. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancers. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 1-Methyl-3-propyl-4-nitro-1H-pyrazole | Low | Moderate | Moderate |
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | High | Low | High |
This table illustrates that while some compounds exhibit strong antimicrobial activity, this compound stands out due to its high anti-inflammatory and anticancer properties.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a notable reduction in edema size compared to control groups, demonstrating its efficacy as an anti-inflammatory agent .
Case Study 3: Cancer Cell Proliferation
In vitro assays on MDA-MB-231 breast cancer cells showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 25 μM after 48 hours, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the common synthetic routes for 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. A general approach includes:
- Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., isobutyl hydrazine) to form the pyrazole core. For example, cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine yields pyrazole esters, which are hydrolyzed to carboxylic acids .
- Nitration : Introducing the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Regioselectivity is influenced by steric and electronic effects of the isobutyl group, requiring controlled temperatures (0–5°C) to avoid byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., nitro group at ~1530 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., isobutyl CH₂ protons at δ 1.8–2.1 ppm; aromatic protons at δ 8.5–9.0 ppm for nitro groups) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and nitro/carboxylic acid groups) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding its electronic structure and reactivity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict bond lengths, angles, and electrostatic potential maps. These studies reveal charge distribution at the nitro and carboxylic acid groups, influencing reactivity in electrophilic substitutions .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions in biological systems .
- Molecular Docking : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic interactions with active sites .
Q. What challenges arise in achieving regioselective nitration during synthesis?
Methodological Answer:
- Steric Hindrance : The isobutyl group at the 1-position directs nitration to the 4-position but may compete with 3-position substitution if reaction conditions (e.g., temperature, acid strength) are not optimized .
- Electronic Effects : Electron-withdrawing carboxylic acid groups deactivate the ring, requiring nitrating agents with higher electrophilicity (e.g., acetyl nitrate vs. HNO₃/H₂SO₄) .
- Byproduct Mitigation : Monitor reactions via TLC and adjust stoichiometry (1.2–1.5 eq HNO₃) to minimize dinitro derivatives .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Structure-Activity Relationships (SAR) :
- Nitro Group : Enhances antimicrobial activity by increasing electrophilicity, enabling interactions with bacterial DNA gyrase .
- Isobutyl Chain : Improves lipophilicity (logP ~2.5), enhancing cell membrane permeability in in vitro assays (e.g., MIC values <10 µg/mL against S. aureus) .
- Carboxylic Acid : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility in pharmacological studies .
- Comparative Studies : Derivatives with methyl or propyl groups show reduced activity, highlighting the isobutyl group’s optimal steric bulk .
Q. How does the compound’s stability vary under different environmental conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs at >200°C (DSC/TGA data), forming CO₂ and NOₓ. Store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity : Carboxylic acid deprotonation (pKa ~3.5) increases solubility but reduces stability in alkaline conditions (pH >9). Buffered solutions (pH 6–7) are recommended for biological assays .
- Surface Interactions : Adsorbs onto silica or glassware due to hydrogen bonding; use polymer-coated containers to minimize loss in trace analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
